molecular formula C8H19N3O2 B062803 Tert-butyl N-(2,3-diaminopropyl)carbamate CAS No. 163133-92-4

Tert-butyl N-(2,3-diaminopropyl)carbamate

Cat. No.: B062803
CAS No.: 163133-92-4
M. Wt: 189.26 g/mol
InChI Key: QVPSOVQERIPRMD-UHFFFAOYSA-N
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Description

Carbamic acid, (2,3-diaminopropyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C8H19N3O2 and a molecular weight of 189.26 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (2,3-diaminopropyl)-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of 2,3-diaminopropylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

In an industrial setting, the production of Carbamic acid, (2,3-diaminopropyl)-, 1,1-dimethylethyl ester (9CI) follows a similar synthetic route but on a larger scale. The process involves continuous flow chemistry techniques to ensure efficient and safe production. The use of micro-packed bed technology and metal catalysis can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2,3-diaminopropyl)-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Carbamic acid, (2,3-diaminopropyl)-, 1,1-dimethylethyl ester (9CI) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Carbamic acid, (2,3-diaminopropyl)-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-aminocyclopropyl)carbamate
  • tert-Butyl N-(azetidin-3-yl)carbamate
  • tert-Butyl (2-amino-2-methylpropyl)carbamate
  • Di-tert-butyl (2-aminopropane-1,3-diyl)dicarbamate
  • tert-Butyl (3-aminopropyl)carbamate

Uniqueness

Carbamic acid, (2,3-diaminopropyl)-, 1,1-dimethylethyl ester (9CI) is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial production .

Properties

IUPAC Name

tert-butyl N-(2,3-diaminopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O2/c1-8(2,3)13-7(12)11-5-6(10)4-9/h6H,4-5,9-10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPSOVQERIPRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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